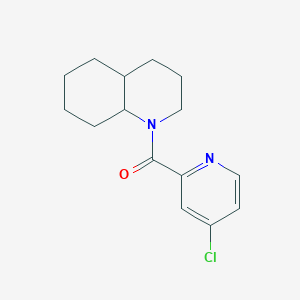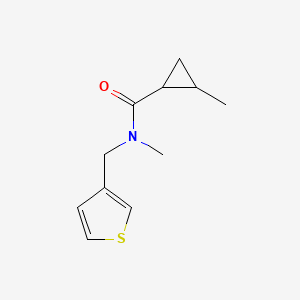
N-(2-adamantyl)-4-bromo-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantyl)-4-bromo-2-fluorobenzamide, also known as AFB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. AFB is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 384.3 g/mol.
作用机制
The mechanism of action of N-(2-adamantyl)-4-bromo-2-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, this compound can alter the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been demonstrated to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
实验室实验的优点和局限性
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, this compound has some limitations, such as its relatively low yield in the synthesis method and its potential toxicity to cells at high concentrations.
未来方向
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has great potential for future research in various fields. In medicinal chemistry, this compound could be further investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. This compound could also be explored for its potential applications in other diseases, such as viral infections and autoimmune disorders.
In materials science, this compound could be used as a building block for the synthesis of new functional materials with unique properties, such as high porosity and catalytic activity. This compound could also be utilized as a ligand in the synthesis of new metal complexes for catalytic applications.
Conclusion
In conclusion, this compound is a small molecule with great potential for scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and advancements in various fields.
合成方法
The synthesis of N-(2-adamantyl)-4-bromo-2-fluorobenzamide involves the reaction of 2-bromo-4-fluoroaniline with 2-adamantanone in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed C-H activation process, leading to the formation of this compound. The yield of the synthesis method is approximately 60%, and the purity of the compound is greater than 95%.
科学研究应用
N-(2-adamantyl)-4-bromo-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. This compound has also been studied for its antibacterial and antifungal properties.
In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. This compound has also been utilized as a ligand in the synthesis of metal complexes for catalytic applications.
属性
IUPAC Name |
N-(2-adamantyl)-4-bromo-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO/c18-13-1-2-14(15(19)8-13)17(21)20-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNMCUURZXLRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2-methoxyphenyl)-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfonyl]piperazine-1-carboxamide](/img/structure/B7515968.png)








